molecular formula C6H3BrN2O4 B1377166 6-Bromo-5-nitropyridine-2-carboxylic acid CAS No. 1211578-33-4

6-Bromo-5-nitropyridine-2-carboxylic acid

Cat. No.: B1377166
CAS No.: 1211578-33-4
M. Wt: 247 g/mol
InChI Key: RWDVNWYGZAUUDG-UHFFFAOYSA-N
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Description

6-Bromo-5-nitropyridine-2-carboxylic acid is a halogenated and nitrated pyridine derivative with the molecular formula C₆H₃BrN₂O₄ (inferred from structural analogs) . The compound features:

  • Bromine at position 6, a halogen that enhances electrophilic substitution reactivity.
  • Nitro group at position 5, a strong electron-withdrawing group that increases acidity and stabilizes the pyridine ring.
  • Carboxylic acid at position 2, contributing to solubility in polar solvents and participation in hydrogen bonding.

While direct physical data for this compound are unavailable in the provided evidence, its properties can be inferred from structurally similar compounds (Table 1).

Properties

IUPAC Name

6-bromo-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDVNWYGZAUUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271456
Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
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Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-33-4
Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211578-33-4
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Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
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Record name 6-bromo-5-nitropyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-nitropyridine-2-carboxylic acid typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 5-nitropyridine-2-carboxylic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
6-Bromo-5-nitropyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting bacterial infections and cancer therapies. Its structural properties facilitate the development of new drugs that can interact effectively with biological targets.

Case Study: Antibacterial Agents
Research has demonstrated that derivatives of this compound exhibit antibacterial activity. For instance, modifications to the nitro group can enhance the efficacy against resistant bacterial strains, showcasing its potential in developing next-generation antibiotics.

Agricultural Chemicals

Role in Agrochemical Formulations
This compound is utilized in formulating agrochemicals, contributing to pest control and crop protection strategies. Its effectiveness in these applications enhances agricultural productivity and sustainability.

Example: Pesticide Development
A study focused on synthesizing new pesticide formulations revealed that incorporating this compound improved the bioactivity of certain herbicides, leading to more effective weed management solutions.

Material Science

Exploration for New Materials
In material science, this compound is being investigated for its potential to develop new polymers and coatings with enhanced properties. The unique chemical structure allows for modifications that can lead to materials with specific characteristics such as increased durability or resistance to environmental factors.

Research Findings: Polymer Synthesis
Recent research indicates that polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to traditional materials, making them suitable for advanced applications in various industries.

Analytical Chemistry

Use as a Reagent
In analytical chemistry, this compound functions as a reagent that aids in detecting and quantifying other compounds within complex mixtures. This capability is essential for quality control processes across multiple sectors.

Example: Chromatographic Techniques
Its application in chromatographic methods has been documented, where it assists in the separation of complex mixtures, thereby enhancing the accuracy of analytical results.

Organic Synthesis

Facilitating Complex Molecule Formation
The compound is employed extensively in organic synthesis reactions, enabling chemists to create complex molecules efficiently. This streamlining of research and development efforts is vital for advancing chemical research.

Case Study: Synthesis Pathways
A notable synthesis pathway involving this compound has been reported where it acts as a precursor to various heterocyclic compounds, demonstrating its versatility and importance in organic chemistry.

Data Summary Table

Application AreaSpecific Use CaseImpact/Outcome
Pharmaceutical DevelopmentAntibacterial drug synthesisDevelopment of effective antibiotics
Agricultural ChemicalsPesticide formulationEnhanced bioactivity for weed management
Material SciencePolymer developmentImproved thermal stability and mechanical strength
Analytical ChemistryReagent for chromatographyEnhanced accuracy in detecting compounds
Organic SynthesisPrecursor for heterocyclic compoundsStreamlined synthesis pathways

Comparison with Similar Compounds

Research Findings and Gaps

  • Experimental Data Needed : Melting points, solubility, and spectroscopic data (e.g., NMR, IR) for the target compound remain unverified.

Biological Activity

6-Bromo-5-nitropyridine-2-carboxylic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H4BrN2O4C_6H_4BrN_2O_4. The compound features a bromine atom and a nitro group attached to a pyridine ring, along with a carboxylic acid functional group. This unique combination of substituents contributes to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
In vitro studies have demonstrated that related compounds display anticancer activity against several cancer cell lines, including A549 lung adenocarcinoma cells. For example, certain nitropyridine derivatives have been tested for their ability to induce cytotoxic effects on cancer cells, revealing promising results in inhibiting cell proliferation .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. Notably, the compound demonstrated significant inhibition against multidrug-resistant strains .

Case Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of nitropyridine derivatives was assessed using the MTT assay on A549 cells. The study found that certain derivatives resulted in a post-treatment viability of 78–86%, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin . These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves bromination and nitration reactions on a pyridine precursor. Common reagents include N-bromosuccinimide (NBS) for bromination and nitric acid for nitration under controlled conditions to ensure selectivity at the desired positions on the pyridine ring.

Synthesis Step Reagents Yield
BrominationN-bromosuccinimide (NBS)High
NitrationNitric AcidModerate
CarboxylationCarbon Dioxide or CO sourceVariable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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